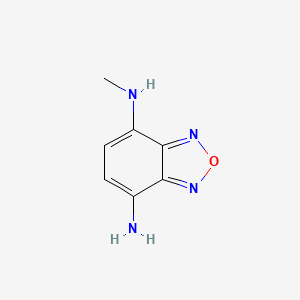
(1-Bromo-2-methylpentan-2-yl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-2-methylpentan-2-yl)cyclobutane is an organic compound with the molecular formula C10H19Br. It is a cyclobutane derivative, which means it contains a four-membered carbon ring. This compound is characterized by the presence of a bromine atom and a methyl group attached to the cyclobutane ring, making it a unique and interesting molecule for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylpentan-2-yl)cyclobutane typically involves the bromination of 2-methylpentan-2-ylcyclobutane. This can be achieved through a free radical bromination reaction using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromo-2-methylpentan-2-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Alkenes such as 2-methylpent-2-ene.
Oxidation: Carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
(1-Bromo-2-methylpentan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Bromo-2-methylpentan-2-yl)cyclobutane involves its interaction with various molecular targets. The bromine atom can act as a leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in substitution and elimination reactions. The cyclobutane ring strain also contributes to its unique reactivity profile, enabling it to participate in ring-opening reactions under certain conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-methylcyclobutane
- 1-Bromo-2-chlorocyclopentane
- 1-Bromo-2-methylpentane
Uniqueness
(1-Bromo-2-methylpentan-2-yl)cyclobutane is unique due to the presence of both a cyclobutane ring and a bromine atom, which imparts distinct reactivity and properties compared to other similar compounds. Its structure allows for a variety of chemical transformations, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H19Br |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
(1-bromo-2-methylpentan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Br/c1-3-7-10(2,8-11)9-5-4-6-9/h9H,3-8H2,1-2H3 |
Clave InChI |
CMKMWEBXQRJFPP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CBr)C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


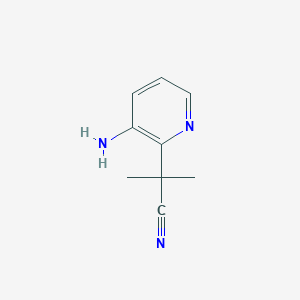
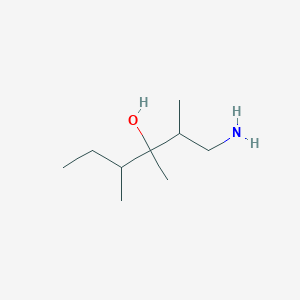
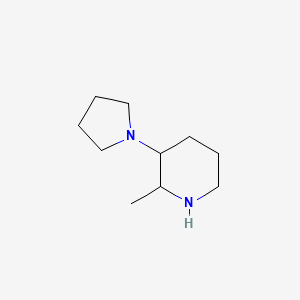
![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)
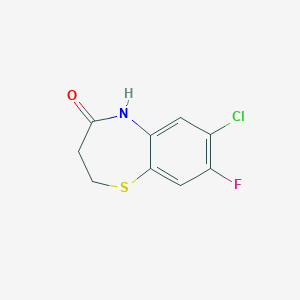
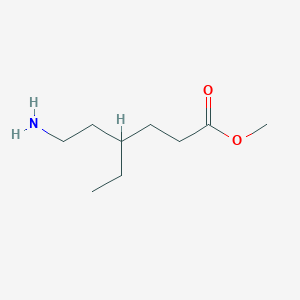
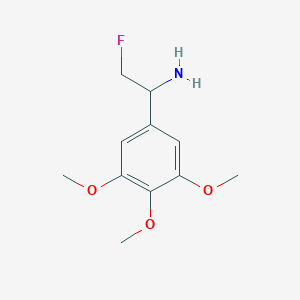



![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)

